

# HTH-01-091 TFA: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **HTH-01-091 TFA**

Cat. No.: **B12388138**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

HTH-01-091 trifluoroacetate (TFA) is a potent and selective, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). With a half-maximal inhibitory concentration (IC<sub>50</sub>) of 10.5 nM for MELK, it serves as a valuable chemical probe for studying the biological functions of this kinase. HTH-01-091 also exhibits inhibitory activity against a panel of other kinases, including PIM1/2/3, RIPK2, and DYRK3. This document provides a detailed overview of the chemical structure, physicochemical properties, and biological activities of **HTH-01-091 TFA**. It includes a summary of its inhibitory profile, effects on cancer cell lines, and detailed experimental methodologies. Furthermore, key signaling pathways affected by HTH-01-091 are illustrated to provide a deeper understanding of its mechanism of action.

## Chemical Structure and Properties

HTH-01-091 is a small molecule inhibitor with the chemical formula C<sub>26</sub>H<sub>28</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>2</sub> and a molecular weight of 499.43 g/mol .<sup>[1]</sup> The "TFA" designation indicates that the compound is supplied as a trifluoroacetate salt, which is common practice to improve the solubility and stability of amine-containing compounds.

Table 1: Physicochemical Properties of HTH-01-091

| Property          | Value                                                                         | Reference           |
|-------------------|-------------------------------------------------------------------------------|---------------------|
| Molecular Formula | C <sub>26</sub> H <sub>28</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>2</sub> | <a href="#">[1]</a> |
| Molecular Weight  | 499.43                                                                        | <a href="#">[1]</a> |
| CAS Number        | 2000209-42-5                                                                  | <a href="#">[1]</a> |
| Appearance        | White to light yellow solid powder                                            |                     |
| Solubility        | DMSO: ≥ 5 mg/mL (10.01 mM)                                                    | <a href="#">[2]</a> |
| Storage           | Powder: -20°C (3 years); In solvent: -80°C (6 months)                         | <a href="#">[1]</a> |

A two-dimensional representation of the HTH-01-091 chemical structure is provided below.



[Click to download full resolution via product page](#)

Caption: 2D chemical structure of HTH-01-091.

## Biological Activity and Target Profile

HTH-01-091 is a potent inhibitor of MELK, a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal.[\[3\]](#)[\[4\]](#) It is a cell-permeable compound that acts in an ATP-competitive manner.[\[5\]](#)[\[6\]](#) In addition to MELK, HTH-01-091 inhibits a range of other kinases, as detailed in the table below.

Table 2: Kinase Inhibitory Profile of HTH-01-091

| Target Kinase | IC50 (nM) | Reference |
|---------------|-----------|-----------|
| MELK          | 10.5      | [5][7]    |
| DYRK4         | 41.8      | [1]       |
| PIM1          | 60.6      | [1]       |
| mTOR          | 632       | [1]       |
| CDK7          | 1230      | [1]       |
| PIM2          | -         | [5][7]    |
| PIM3          | -         | [5][7]    |
| RIPK2         | -         | [5][7]    |
| smMLCK        | -         | [5][7]    |
| CLK2          | -         | [5][7]    |

Note: IC50 values for PIM2, PIM3, RIPK2, smMLCK, and CLK2 were not explicitly found in the search results, but these kinases are listed as targets of HTH-01-091.

## In Vitro Efficacy in Breast Cancer Cell Lines

HTH-01-091 has demonstrated antiproliferative activity in a panel of breast cancer cell lines.[6] The compound has been shown to be cell-permeable and cause the degradation of MELK protein.[5]

Table 3: Antiproliferative Activity of HTH-01-091 in Breast Cancer Cell Lines

| Cell Line  | IC50 (μM) | Reference |
|------------|-----------|-----------|
| MDA-MB-468 | 4.00      | [6]       |
| BT-549     | 6.16      | [6]       |
| HCC70      | 8.80      | [6]       |
| ZR-75-1    | >10       | [6]       |
| MCF7       | 8.75      | [6]       |
| T-47D      | 3.87      | [6]       |

## Signaling Pathways

HTH-01-091 exerts its biological effects by inhibiting key signaling pathways regulated by its target kinases.

### MELK Signaling Pathway

MELK is involved in multiple oncogenic signaling pathways, including the regulation of cell cycle progression and apoptosis.[3][4] It can phosphorylate and activate the transcription factor FOXM1, which in turn promotes the expression of mitotic regulators.[8][9] MELK has also been shown to interact with and phosphorylate p53.[9]



[Click to download full resolution via product page](#)

Caption: Inhibition of the MELK signaling pathway by HTH-01-091.

## PIM1 Signaling Pathway

PIM1 is a serine/threonine kinase that plays a role in cell survival and proliferation by phosphorylating various substrates, including the pro-apoptotic protein Bad.<sup>[10]</sup> PIM1 itself is regulated by the JAK/STAT signaling pathway.<sup>[11][12]</sup>



[Click to download full resolution via product page](#)

Caption: Inhibition of the PIM1 signaling pathway by HTH-01-091.

## RIPK2 Signaling Pathway

Receptor-Interacting Protein Kinase 2 (RIPK2) is a key component of the NOD-like receptor signaling pathway, which is involved in the innate immune response.[13][14][15] Activation of RIPK2 leads to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.[15][16]



[Click to download full resolution via product page](#)

Caption: Inhibition of the RIPK2 signaling pathway by HTH-01-091.

## Experimental Protocols

### Western Blot Analysis

- Cell Line: MDA-MB-468 cells.
- Treatment: Cells are treated with HTH-01-091 at concentrations of 0, 0.1, 1.0, and 10  $\mu$ M.

- Incubation Time: 1 hour.
- Procedure: Following treatment, cell lysates are prepared and subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for MELK and a loading control (e.g.,  $\beta$ -actin).
- Expected Outcome: A dose-dependent reduction in MELK protein levels is expected in HTH-01-091-treated cells compared to the vehicle control.

## Cell Proliferation Assay

- Cell Lines: MDA-MB-468, BT-549, HCC70, ZR-75-1, MCF7, and T-47D cells.
- Treatment: Cells are treated with HTH-01-091 at concentrations ranging from 0.001 to 10  $\mu$ M.
- Incubation Time: 3 days.
- Procedure: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay. The absorbance or luminescence is measured, and the data is used to calculate the IC<sub>50</sub> value for each cell line.
- Expected Outcome: HTH-01-091 is expected to inhibit cell proliferation in a dose-dependent manner, allowing for the determination of IC<sub>50</sub> values.<sup>[6]</sup>

## Conclusion

**HTH-01-091 TFA** is a valuable research tool for investigating the roles of MELK and other kinases in cellular processes and disease, particularly in the context of cancer. Its well-characterized inhibitory profile and demonstrated in vitro activity provide a solid foundation for further preclinical and potentially clinical investigations. The detailed methodologies and pathway diagrams presented in this guide are intended to facilitate the design and interpretation of future studies involving this potent multi-kinase inhibitor.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. HTH-01-091 | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 3. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. HTH-01-091 | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI - PIM-1-specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 11. PIM1 - Wikipedia [en.wikipedia.org]
- 12. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 14. The NOD/RIPK2 signaling pathway contributes to osteoarthritis susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 15. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HTH-01-091 TFA: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12388138#hth-01-091-tfa-structure-and-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)